molecular formula C10H19NO2 B2758385 4-Piperidin-4-yloxan-4-ol CAS No. 1896752-81-0

4-Piperidin-4-yloxan-4-ol

Cat. No. B2758385
CAS RN: 1896752-81-0
M. Wt: 185.267
InChI Key: ZANXLQINIOYFSX-UHFFFAOYSA-N
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Description

4-Piperidin-4-yloxan-4-ol is a derivative of 4-Piperidone, an organic compound with the molecular formula OC(CH2)4NH . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives involves an efficient synthetic route that yields excellent results . The compounds are characterized by 1H NMR, 13C NMR, MS, and elemental analysis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Piperidin-4-yloxan-4-ol is characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The molecular weight of the related compound 4-Piperidone is 99.133 g·mol −1 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

HIV Treatment

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry . Blockade of the CCR5 receptor seems not only to treat HIV-1 infections but also, importantly, not to be associated with any mechanism-related side effects .

Antimicrobial Activity

Piperidin-4-one, a derivative of piperidin-4-ol, has been studied for its antimicrobial activity . Infection is a major category of human disease and skilled management of antimicrobial drugs is of first importance .

Synthesis of Novel Derivatives

The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis . This indicates that 4-Piperidin-4-yloxan-4-ol can be used as a starting material for the synthesis of novel derivatives with potential biological activities.

CCR5 Antagonists

Research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates . Although CCR5 antagonists are very different in structure, all contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Ligand-Induced Calcium Mobilization Assay

The biological evaluation with ligand-induced calcium mobilization assay of a series of novel piperidin-4-ol derivatives 13a – 13g, with the primary interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .

Pesticide Science

In the field of pesticide science, novel piperidin-4-ol derivatives have been synthesized and their biological activity has been studied .

Future Directions

The future directions of research on 4-Piperidin-4-yloxan-4-ol and related compounds could involve further exploration of their potential applications in the pharmaceutical industry, particularly in the treatment of diseases like HIV . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-4-yloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10(3-7-13-8-4-10)9-1-5-11-6-2-9/h9,11-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANXLQINIOYFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-4-yloxan-4-ol

CAS RN

1896752-81-0
Record name 4-(piperidin-4-yl)oxan-4-ol
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